molecular formula C15H13N5O2S3 B2653897 5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1903605-45-7

5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2653897
CAS No.: 1903605-45-7
M. Wt: 391.48
InChI Key: CMNPNRCTZBJMSG-UHFFFAOYSA-N
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Description

5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13N5O2S3 and its molecular weight is 391.48. The purity is usually 95%.
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Scientific Research Applications

Anti-Asthmatic Activities

Research into condensed-azole derivatives has led to the synthesis of a series of novel compounds evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these, compounds bearing a gem-dialkyl or a cycloalkylidene group at the 2 position of the sulfamoylpropyloxy group in the side chain and a methyl group at the 7 position demonstrated potent activity, indicating significant value in the treatment of asthma and other respiratory diseases. The structure-activity relationships in this series of compounds were explored, providing insights into their potential as anti-asthmatic agents (Kuwahara, M., Kawano, Y., Kajino, M., Ashida, Y., & Miyake, A., 1997).

Herbicidal Activities

Another study involved the development of biophore models for various compounds, including triazolopyrimidinesulfonamide, which were synthesized and evaluated for their herbicidal activities. This research validated the model's utility in predicting activity, although not always accurately. A specific compound showed good activity against a range of species and was selected for further development, highlighting the potential of such compounds in agricultural applications (Ren, T., Yang, H., Gao, X., Xinling, Y., Zhou, J., & Cheng, F., 2000).

Antitumor and Antibacterial Agents

A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized and evaluated for their in vitro activity against human tumor cell lines and antibacterial activity. Certain compounds exhibited higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a standard drug, as well as high activity against Gram-positive and Gram-negative bacteria, underscoring their potential as antitumor and antibacterial agents (Hafez, H., Alsalamah, S. A., & El-Gazzar, A.-R. B. A., 2017).

Insecticidal Agents

Research into bioactive sulfonamide thiazole derivatives for use as insecticidal agents against the cotton leafworm, Spodoptera littoralis, led to the synthesis of a novel series of biologically active heterocyclic compounds. The study evaluated the toxicological, biochemical parameters, and biological aspects of these compounds, with several showing potent toxic effects, indicating their utility as insecticidal agents (Soliman, N. N., El Salam, M. A., Fadda, A., & Abdelmotaal, M., 2020).

Properties

IUPAC Name

5-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S3/c1-10-2-5-15(24-10)25(21,22)16-8-14-18-17-13-4-3-12(19-20(13)14)11-6-7-23-9-11/h2-7,9,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNPNRCTZBJMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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